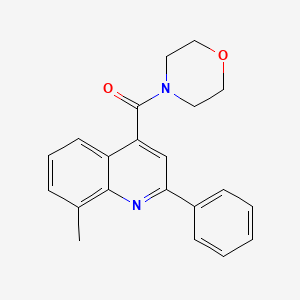

8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related quinoline derivatives often involves aromatic and benzylic carbon-hydrogen activation, as seen in the synthesis of iridium 2-phenylpyridine and 8-methylquinoline complexes (Neve et al., 1991). These processes highlight the methods used to introduce various substituents onto the quinoline ring, which may be applicable to the synthesis of 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline by modifying the ligands or reaction conditions to incorporate the specific morpholinylcarbonyl and phenyl groups.

Molecular Structure Analysis

Molecular structure determinations, often achieved through X-ray crystallography, provide insight into the arrangement of atoms within a molecule and the spatial orientation of various functional groups. For example, the molecular structure of certain quinoline derivatives has been elucidated, revealing how substituents influence the overall conformation and stability of the molecule (John et al., 1974). These analyses are crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, influenced by their functional groups and molecular structure. For instance, the reactivity of the quinoline nitrogen and adjacent positions can lead to various substitution and addition reactions, contributing to the compound's versatility in synthetic chemistry. Studies on similar molecules, such as the antiproliferative evaluation of certain quinoline derivatives (Chen et al., 2006), provide examples of how these properties are explored for practical applications.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are significantly influenced by its molecular structure. Investigations into related compounds, such as heteroacene derivatives (Zhang et al., 2011), highlight how structural features affect these properties. Understanding these aspects is essential for determining the compound's suitability for various applications.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for its functional applications. The study of 8-hydroxyquinoline-substituted compounds (Chen et al., 2011) provides insight into how specific substituents impact these properties, offering a basis for predicting the behavior of the compound .

Scientific Research Applications

Synthesis and Evaluation for Dopaminergic Activity

Studies on the synthesis and pharmacological evaluation of tetrahydroisoquinoline derivatives, including compounds structurally related to 8-methyl-4-(4-morpholinylcarbonyl)-2-phenylquinoline, have demonstrated their potential in inhibiting dopamine uptake and/or possessing dopaminomimetic properties. This research indicates the significance of specific substituents attached to the isoquinoline skeleton, such as ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino groups, for marked antidepressant action. This showcases the compound's relevance in the development of novel antidepressants and dopaminergic agents (Zára-Kaczián et al., 1986).

Chemosensors for Metal Ions

Research into the design and synthesis of functionalized tetrahydroquinolines, akin to this compound, has led to the development of novel chemosensors for the selective recognition of Pd2+ ions. These chemosensors operate with fluorescence turn-off performances, highlighting the compound's utility in environmental monitoring and the detection of toxic metal ions (Shally et al., 2020).

Donor−Acceptor Conjugated Polymers

Alternating donor−acceptor conjugated copolymers and oligomers incorporating quinoline units, related to this compound, have been synthesized and investigated for their photophysical properties. These studies contribute to the understanding of charge transfer mechanisms within these materials, which are crucial for applications in organic electronics and photonics (Jenekhe et al., 2001).

Thermochromic Properties

The unusual synthesis and thermochromic properties of novel sterically hindered cyclohexadienes, through reactions involving morpholino substituents, underscore the potential of this compound in creating materials with temperature-sensitive color changes. These findings open avenues for developing smart materials with applications in sensors and display technologies (Komissarov et al., 1991).

Antitumor Activity

Research on pentacyclic acridinium salts, with structural similarities to this compound, has revealed their potential in destabilizing telomeric integrity and inhibiting telomerase activity. These compounds are evaluated for their antitumor properties, highlighting the molecule's relevance in cancer therapy and the development of novel chemotherapeutic agents (Cookson et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(8-methyl-2-phenylquinolin-4-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-15-6-5-9-17-18(21(24)23-10-12-25-13-11-23)14-19(22-20(15)17)16-7-3-2-4-8-16/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMFVLVKVBTNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5549643.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

![2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

![(4aS*,7aR*)-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549687.png)

![7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549698.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5549699.png)

![1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)